BenchChemオンラインストアへようこそ!

Metrifonate

Anthelmintic Cholinesterase Inhibition Filariasis

Metrifonate (Trichlorfon) is a non-enzymatic prodrug that spontaneously rearranges in vivo to dichlorvos, a potent AChE/BuChE inhibitor. Unlike generic organophosphates, its activation is species-selective, with documented efficacy against Schistosoma haematobium comparable to praziquantel. In Alzheimer's research, it uniquely inhibits BuChE (hippocampal IC50: 0.22 µM), distinguishing it from AChE-selective agents like donepezil. Its pharmacokinetics are renal-function-independent (only 0.6–1.9% renal excretion), making it ideal for probing non-renal clearance mechanisms. Substituting with alternative organophosphates risks experimental irreproducibility due to divergent activation kinetics and target affinity profiles.

Molecular Formula C4H8Cl3O4P
Molecular Weight 257.43 g/mol
CAS No. 52-68-6
Cat. No. B1681377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetrifonate
CAS52-68-6
SynonymsBilarcil
Chlorofos
Chlorophos
Dipterex
Dylox
Foschlor
Metrifonate
Metriphonate
Neguvon
Ricifon
Trichlorfon
Trichlorphon
Molecular FormulaC4H8Cl3O4P
Molecular Weight257.43 g/mol
Structural Identifiers
SMILESCOP(=O)(C(C(Cl)(Cl)Cl)O)OC
InChIInChI=1S/C4H8Cl3O4P/c1-10-12(9,11-2)3(8)4(5,6)7/h3,8H,1-2H3
InChIKeyNFACJZMKEDPNKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility10 to 50 mg/mL at 70 °F (NTP, 1992)
In water, 1.20X10+5 mg/L at 25 °C
Soluble in benzene, ethanol;  sparsely soluble in diethyl ether and petroleum ether
Solubility: 152 g/kg in benzene;  299 g/kg in dichloromethane;  200 g/kg in isopropanol;  30 g/kg in toluene
Soluble in benzene, chloroform, ether;  insoluble in oils
Very soluble in methylene chloride;  freely soluble in acetone, alcohol, chloroform, ether;  soluble in benzene;  very slightly soluble in hexane, pentane, carbon tetrachloride, diethyl ether
Solubility in water, g/100ml at 25 °C: 15.4
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Metrifonate (CAS 52-68-6): A Prodrug Organophosphate with Differentiated Therapeutic Applications


Metrifonate (also known as trichlorfon) is an organophosphate compound (C4H8Cl3O4P, MW: 257.44) that functions as a prodrug, undergoing non-enzymatic rearrangement in vivo to its active metabolite, dichlorvos (DDVP), a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) [1]. This mechanism underpins its historical and investigational use as an insecticide, an anthelmintic (specifically for schistosomiasis), and a potential cognitive enhancer in Alzheimer's disease [2]. Key physicochemical properties include high aqueous solubility (≥30 mg/mL) and a requirement for storage at -20°C to maintain stability .

Why Substituting Metrifonate with Other Organophosphates or Anthelmintics Is Scientifically Unsound


Generic substitution among organophosphates or anthelmintics is fraught with risk due to significant divergence in pharmacokinetic profiles, species-specific target affinity, and clinical efficacy. Metrifonate's unique, non-enzymatic prodrug activation to dichlorvos dictates a specific duration of action and safety profile [1]. Its demonstrated efficacy is highly specific, for instance, to *Schistosoma haematobium* infections, whereas other agents may target different species or lack comparable clinical data [2]. In Alzheimer's research, metrifonate shows a distinct inhibition pattern on AChE molecular forms compared to drugs like rivastigmine, and its pharmacokinetics are notably unaffected by renal impairment, a property not shared by all renally-cleared alternatives [3]. These factors make blind substitution a threat to experimental reproducibility and therapeutic outcome.

Quantitative Evidence Differentiating Metrifonate from Key Comparators


Potency Against Cholinesterases from Onchocerca volvulus

In a direct comparison against its own active metabolite, dichlorvos, and the antifilarial drug diethylcarbamazine, metrifonate demonstrates an intermediate inhibitory constant (Ki) for cholinesterase derived from the parasitic worm *Onchocerca volvulus*. Its Ki of 6 µM is an order of magnitude less potent than dichlorvos (0.4 µM) but is over 50-fold more potent than diethylcarbamazine (0.3 mM) [1]. This suggests that while the metabolite is the primary active agent, the prodrug itself possesses intrinsic activity, distinguishing it from agents with entirely different mechanisms.

Anthelmintic Cholinesterase Inhibition Filariasis

Selectivity for Butyrylcholinesterase vs. Acetylcholinesterase in Brain Tissue

Metrifonate exhibits a quantifiable preference for inhibiting butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE) in brain tissue, a property not universal among Alzheimer's disease therapeutics. In rat hippocampus, the IC50 for BuChE inhibition was 0.22 µM, compared to an IC50 of 0.46 µM in the cortex, indicating a two-fold regional sensitivity difference [1]. This selectivity is in contrast to other AChE inhibitors like tacrine and galantamine, which show different inhibition profiles for the G1 and G4 molecular forms of AChE [2].

Alzheimer's Disease Butyrylcholinesterase Neuropharmacology

Pharmacokinetic Robustness in Renal Impairment

A key differentiator for metrifonate is the lack of clinically relevant influence of renal function on its pharmacokinetics, a property that simplifies dosing and reduces accumulation risk in impaired populations. A clinical study across groups with varying creatinine clearance (from >90 to ≤30 ml/min/1.73m2) found no significant change in the AUC of its active metabolite, dichlorvos, and no evidence for altered elimination half-life [1]. This is supported by the finding that renal excretion of unchanged metrifonate is a minor pathway (0.6 to 1.9% of dose within 24 hours) [1]. In contrast, many alternative anthelmintics or cholinergic agents may require dose adjustment based on renal function.

Pharmacokinetics Renal Impairment Drug Safety

Species-Specific Anthelmintic Efficacy

Metrifonate demonstrates a well-documented, species-specific efficacy that is a critical point of differentiation. It is described as the sole organophosphorus compound clinically studied for schistosomiasis, with substantial therapeutic effect obtained only in *Schistosoma haematobium* infections [1]. This contrasts with praziquantel, which is a broad-spectrum anti-schistosomal agent effective against multiple species. While clinical trials show metrifonate (10 mg/kg x 3 doses) achieves comparable post-treatment prevalence and intensity of *S. haematobium* infection to a single 40 mg/kg dose of praziquantel, its utility is niche [2].

Schistosomiasis Parasitology Anthelmintic

Quantified Clinical Benefit in Alzheimer's Disease

In a 26-week, randomized, double-blind, placebo-controlled trial (n=264) for mild-to-moderate Alzheimer's disease, metrifonate (50 mg once daily) produced statistically significant and quantified improvements across multiple clinical domains compared to placebo. Cognitive function improved as measured by the ADAS-Cog (t = 2.55, p = .012) and MMSE (t = 4.60, p = .0001). Deterioration in activities of daily living was attenuated (DAD total score, t = -2.11, p = .036), and psychiatric disturbances were relieved (NPI total score, t = 2.51, p = .013) [1]. While other AChE inhibitors like donepezil are approved for similar indications, this data provides a specific, quantified benchmark for metrifonate's effect size.

Alzheimer's Disease Cognition Clinical Trial

Aqueous Solubility Enabling Flexible Formulation

Metrifonate exhibits high aqueous solubility (≥30 mg/mL or 116.53 mM), which is a differentiating factor from other lipophilic organophosphates or anthelmintics that require organic co-solvents for dissolution . This property facilitates the preparation of stock solutions and may simplify *in vivo* dosing and formulation development compared to less water-soluble alternatives in the same class.

Preformulation Solubility Drug Development

Optimal Research and Industrial Use Cases for Metrifonate Based on Evidence


Targeted Schistosoma haematobium Parasitology Research

For studies focused specifically on *Schistosoma haematobium* infection models, metrifonate is the compound of choice due to its well-documented, species-selective activity. Its use is justified by historical clinical data showing efficacy comparable to praziquantel against this particular schistosome species, as outlined in Section 3 [1]. This makes it an essential tool for investigating species-specific drug-parasite interactions or for use as a positive control in targeted anthelmintic screening assays.

Investigating Butyrylcholinesterase (BuChE) Inhibition in Neurobiology

Metrifonate serves as a valuable tool compound for research into the role of butyrylcholinesterase (BuChE) in the CNS. Its demonstrated preference for BuChE inhibition, with quantifiable regional sensitivity differences in the brain (e.g., an IC50 of 0.22 µM in the hippocampus), makes it suitable for dissecting BuChE-mediated cholinergic pathways [1]. This application is distinct from studies using AChE-selective inhibitors like donepezil or galantamine.

Pharmacokinetic Modeling in Populations with Renal Impairment

Given its unique pharmacokinetic profile, which is largely unaffected by renal function, metrifonate is an ideal probe for investigating drug disposition and safety in renal impairment models [1]. Its minor renal excretion pathway (0.6-1.9% of dose) allows researchers to isolate non-renal clearance mechanisms, providing a clean system for studying metabolism and elimination without the confounding variable of renal clearance.

Alzheimer's Disease Research as a Cholinergic Challenge Agent

In preclinical or early clinical Alzheimer's disease research, metrifonate can be used as a reference compound to benchmark cognitive and behavioral outcomes in cholinergic models. The quantified improvements on ADAS-Cog and MMSE scales from placebo-controlled trials provide a solid baseline for comparing the efficacy of novel AChE inhibitors or other cognitive enhancers [1]. Its distinct inhibition profile on AChE molecular forms further distinguishes it from other agents in this class.

Quote Request

Request a Quote for Metrifonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.